Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate
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Overview
Description
Chloramphenicol succinate sodium is a water-soluble derivative of chloramphenicol, a broad-spectrum antibiotic originally isolated from the bacterium Streptomyces venezuelae. This compound is primarily used in the treatment of severe bacterial infections where other antibiotics are ineffective or contraindicated . Chloramphenicol succinate sodium is particularly valued for its ability to be administered intravenously, making it suitable for acute and severe infections .
Scientific Research Applications
Chloramphenicol succinate sodium has a wide range of applications in scientific research:
Safety and Hazards
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloramphenicol succinate sodium involves the esterification of chloramphenicol with succinic anhydride. The reaction is typically catalyzed by an organic amine such as pyridine and carried out in a solvent like acetone . The molar ratio of succinic anhydride to chloramphenicol is maintained at 1:1.2, and the reaction is controlled at specific temperatures and times to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the preparation of chloramphenicol succinate sodium follows similar principles but on a larger scale. The process involves the use of large reactors where the esterification reaction is carried out under controlled conditions. The product is then refined to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Chloramphenicol succinate sodium undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, chloramphenicol succinate sodium can hydrolyze to release chloramphenicol and succinic acid.
Reduction: The nitro group in chloramphenicol can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, under appropriate conditions.
Major Products:
Hydrolysis: Chloramphenicol and succinic acid.
Reduction: Aminochloramphenicol.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
Chloramphenicol succinate sodium is a prodrug that is hydrolyzed into the active form, chloramphenicol, in the body . Chloramphenicol exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis . This action prevents the growth and multiplication of bacteria, making it an effective bacteriostatic agent . The molecular targets include residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit .
Comparison with Similar Compounds
Chloramphenicol: The parent compound, which is less water-soluble and primarily used in oral and topical formulations.
Chloramphenicol palmitate: A lipid-soluble ester used in oral suspensions.
Thiamphenicol: A derivative with a similar mechanism of action but a different spectrum of activity.
Uniqueness: Chloramphenicol succinate sodium is unique due to its water solubility, making it suitable for intravenous administration. This property allows it to be used in severe infections where rapid and effective antibiotic action is required .
Properties
IUPAC Name |
methyl 3-hydroxy-5-methoxythiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGLUKLEKSZEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384585 |
Source
|
Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19813-55-9 |
Source
|
Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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